5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a fluorinated derivative of isoquinoline. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The incorporation of fluorine atoms into the isoquinoline structure enhances its biological activity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the fluorination of isoquinoline derivatives. One common method includes the reaction of 5,7-difluoroquinoline with sodium methoxide in liquid ammonia at low temperatures (218–240 K), resulting in a mixture of fluorinated products . Another approach involves the use of cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, liquid ammonia, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions include various fluorinated quinoline and isoquinoline derivatives, which can exhibit unique biological and chemical properties .
Scientific Research Applications
5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Industry: Utilized in the development of new materials, catalysts, and dyes.
Mechanism of Action
The mechanism of action of 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms enhances its ability to interact with biological molecules, potentially inhibiting enzymes and disrupting cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-7-(trifluoromethyl)quinoline: Shares a similar fluorinated quinoline structure but lacks the tetrahydroisoquinoline moiety.
6-Fluoro-7-methoxyquinoline: Another fluorinated quinoline derivative with different substituents.
Uniqueness
5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its combination of fluorine atoms and the tetrahydroisoquinoline structure. This combination enhances its biological activity and stability, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10ClF4N |
---|---|
Molecular Weight |
255.64 g/mol |
IUPAC Name |
5-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H9F4N.ClH/c11-9-4-7(10(12,13)14)3-6-5-15-2-1-8(6)9;/h3-4,15H,1-2,5H2;1H |
InChI Key |
DQCNEUODNJXURL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)C(F)(F)F)F.Cl |
Origin of Product |
United States |
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